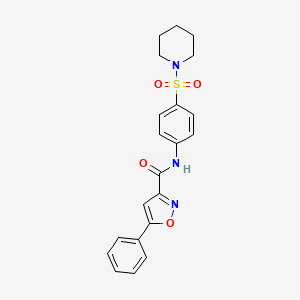

5-phenyl-N-(4-(piperidin-1-ylsulfonyl)phenyl)isoxazole-3-carboxamide

Description

5-phenyl-N-(4-(piperidin-1-ylsulfonyl)phenyl)isoxazole-3-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Properties

IUPAC Name |

5-phenyl-N-(4-piperidin-1-ylsulfonylphenyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S/c25-21(19-15-20(28-23-19)16-7-3-1-4-8-16)22-17-9-11-18(12-10-17)29(26,27)24-13-5-2-6-14-24/h1,3-4,7-12,15H,2,5-6,13-14H2,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQVMRBJJFWEAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-(4-(piperidin-1-ylsulfonyl)phenyl)isoxazole-3-carboxamide typically involves multiple steps:

-

Formation of Isoxazole Ring: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes. This reaction is often catalyzed by copper (I) or ruthenium (II) to enhance the yield and selectivity .

-

Introduction of the Phenyl Group: : The phenyl group can be introduced through a Suzuki coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated isoxazole derivative in the presence of a palladium catalyst.

-

Sulfonylation: : The piperidinylsulfonyl group is introduced by reacting the appropriate piperidine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

-

Amidation: : The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and reaction monitoring would ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidinylsulfonyl group, leading to the formation of sulfoxides or sulfones.

-

Reduction: : Reduction reactions can target the isoxazole ring or the sulfonyl group, potentially leading to ring opening or the formation of thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced isoxazole derivatives and thiols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of isoxazole compounds exhibit significant anticancer properties. For instance, research on related compounds has shown that those containing piperidine and isoxazole structures can inhibit cancer cell proliferation. One study synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and evaluated their anticancer potential, revealing some compounds with low IC50 values (e.g., 10.84 µM), suggesting strong anticancer activity compared to standard drugs like doxorubicin .

Central Nervous System Disorders

The compound's structure suggests a potential role in treating central nervous system disorders. Isoxazole derivatives have been studied for their neuroprotective effects, which may include the modulation of neurotransmitter systems. Compounds with similar structures have been implicated in the treatment of conditions such as Alzheimer's disease and mild cognitive impairment, potentially through mechanisms involving the inhibition of specific enzymes related to neurodegeneration .

Enzyme Inhibition

The compound is believed to act as an inhibitor of various enzymes linked to metabolic syndromes and CNS disorders. For example, the inhibition of 11β-hydroxysteroid dehydrogenase type 1 has been highlighted as a therapeutic target for managing metabolic syndrome and associated disorders such as type 2 diabetes and obesity . This mechanism underscores the importance of structural modifications in enhancing biological activity.

Antimicrobial Properties

Some studies have indicated that isoxazole derivatives possess antimicrobial properties against bacteria and fungi. The synthesis and evaluation of novel compounds have demonstrated significant efficacy against strains like Staphylococcus aureus and Candida albicans, suggesting that modifications to the isoxazole structure can lead to enhanced antimicrobial activity .

Synthesis and Characterization

The synthesis of 5-phenyl-N-(4-(piperidin-1-ylsulfonyl)phenyl)isoxazole-3-carboxamide typically involves multi-step organic reactions that include cycloaddition methods and functional group transformations. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of 5-phenyl-N-(4-(piperidin-1-ylsulfonyl)phenyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

5-phenylisoxazole-3-carboxamide: Lacks the piperidinylsulfonyl group, which may result in different biological activity.

N-(4-(piperidin-1-ylsulfonyl)phenyl)isoxazole-3-carboxamide: Lacks the phenyl group, potentially altering its chemical properties and reactivity.

5-phenyl-N-(4-(methylsulfonyl)phenyl)isoxazole-3-carboxamide: Contains a methylsulfonyl group instead of a piperidinylsulfonyl group, which may affect its solubility and biological interactions.

Uniqueness

The uniqueness of 5-phenyl-N-(4-(piperidin-1-ylsulfonyl)phenyl)isoxazole-3-carboxamide lies in its combination of structural features. The presence of both the phenyl and piperidinylsulfonyl groups, along with the isoxazole ring, provides a distinct set of chemical and biological properties that can be exploited for various applications.

Biological Activity

5-Phenyl-N-(4-(piperidin-1-ylsulfonyl)phenyl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by an isoxazole ring, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 303.38 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇N₃O₂S |

| Molecular Weight | 303.38 g/mol |

| Density | 1.6 ± 0.1 g/cm³ |

| LogP | 0.49 |

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Isoxazole derivatives often exhibit inhibitory effects on various enzymes, contributing to their anti-inflammatory and anticancer properties.

- Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, potentially influencing neurological pathways.

- Antioxidant Activity : Some studies have indicated that isoxazole compounds can exhibit antioxidant properties, which may play a role in reducing oxidative stress in cells.

Anticancer Activity

Several studies have highlighted the anticancer potential of isoxazole derivatives, including this compound:

- Cell Line Studies : In vitro studies demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For instance, a study reported an IC50 value of approximately 15 µM against MDA-MB-231 breast cancer cells, indicating significant antiproliferative activity .

- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells was confirmed through assays measuring caspase activation and PARP cleavage.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects:

- In Vivo Models : In animal models of inflammation, administration of the compound significantly reduced edema and inflammatory cytokine levels, suggesting its potential as an anti-inflammatory agent .

Case Studies

- Breast Cancer Treatment : A recent study investigated the efficacy of this compound in combination with standard chemotherapy agents. The results showed enhanced cytotoxicity when used alongside doxorubicin, indicating a possible synergistic effect .

- Neuroprotective Effects : Another study explored the neuroprotective properties of the compound in models of neurodegeneration. The findings suggested that it could mitigate neuronal cell death through its antioxidant activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.